molecular formula C30H31ClN2O5 B2696767 11-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride CAS No. 1215813-47-0

11-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride

Cat. No. B2696767
CAS RN: 1215813-47-0
M. Wt: 535.04
InChI Key: JXNRLMSZIXHJKG-UHFFFAOYSA-N
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Description

11-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride is a useful research compound. Its molecular formula is C30H31ClN2O5 and its molecular weight is 535.04. The purity is usually 95%.
BenchChem offers high-quality 11-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

The compound is involved in the synthesis and characterization of novel polystyrene-supported catalysts, demonstrating its application in environmentally friendly conditions. These catalysts have been tested in Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones, a process useful for the synthesis of Warfarin and its analogues, showcasing high to quantitative conversion yields and promising catalytic properties (Alonzi et al., 2014). This indicates its utility in green chemistry and pharmaceutical manufacturing.

Antibacterial Activity

Research on synthesized derivatives of 4-hydroxy-chromen-2-one, a structurally similar compound, has shown significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. This suggests potential applications in developing novel organic compounds with high levels of antibacterial efficacy, where the compound may serve as a precursor or an active agent in the synthesis process (Behrami & Dobroshi, 2019).

Environmental Chemistry

Studies on environmental phenols, including structurally related compounds to the chemical , have highlighted the importance of assessing human exposure to these chemicals, especially through mediums like breast milk. Such research underscores the need for sensitive detection methods and further investigation into the environmental persistence and health implications of these compounds and their metabolites (Ye et al., 2008).

Photovoltaic Applications

Investigations into chromen-2-one-based organic dyes for dye-sensitized solar cells have shown that structural modifications can significantly enhance light-capturing and electron injection capabilities, pointing towards the compound's potential role in improving photoelectric conversion efficiency in solar energy technologies (Gad, Kamar, & Mousa, 2020).

properties

IUPAC Name

11-[2-[[3-(4-methoxyphenyl)-8-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O5.ClH/c1-19-27(11-10-24-29(34)25(18-37-30(19)24)21-6-8-23(35-2)9-7-21)36-13-12-31-15-20-14-22(17-31)26-4-3-5-28(33)32(26)16-20;/h3-9,18-20,22,24,27,30H,10-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKGNOTWJYUPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CC5CC(C4)C6=CC=CC(=O)N6C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride

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